7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Lipophilicity Membrane permeability Physicochemical property optimisation

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a saturated bicyclic amine belonging to the 3-azabicyclo[4.1.0]heptane scaffold family, distinguished by a gem‑difluoro substituent at the 7‑position and a methyl group at the 6‑position. The compound is supplied as the hydrochloride salt (typical purity 97%), with a molecular weight of 183.63 Da, calculated LogP of 0.948, and two stereogenic centres.

Molecular Formula C7H12ClF2N
Molecular Weight 183.63 g/mol
CAS No. 1803582-38-8
Cat. No. B1435037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride
CAS1803582-38-8
Molecular FormulaC7H12ClF2N
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC12CCNCC1C2(F)F.Cl
InChIInChI=1S/C7H11F2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H
InChIKeyNFVDXSNBAWDLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1803582-38-8) – Core Physicochemical Profile for Scientific Procurement


7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride is a saturated bicyclic amine belonging to the 3-azabicyclo[4.1.0]heptane scaffold family, distinguished by a gem‑difluoro substituent at the 7‑position and a methyl group at the 6‑position . The compound is supplied as the hydrochloride salt (typical purity 97%), with a molecular weight of 183.63 Da, calculated LogP of 0.948, and two stereogenic centres . Its rigid, fully sp³‑hybridised framework (Fsp³ = 1.0) and the presence of a secondary amine render it a versatile building block for medicinal chemistry, particularly in programmes that require precise spatial orientation of substituents and modulation of lipophilicity .

Why 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride Cannot Be Replaced by Generic 3‑Azabicyclo[4.1.0]heptane Analogues


Although the 3-azabicyclo[4.1.0]heptane scaffold appears in numerous compound libraries, small structural modifications exert a disproportionate influence on physicochemical and pharmacokinetic properties. In the target compound, the gem‑difluoro group at the 7‑position is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism, while simultaneously modulating the basicity and conformation of the adjacent amine [1]. The 6‑methyl group further increases lipophilicity by approximately 0.87 LogP units relative to the des‑methyl analogue, altering membrane permeability and distribution profiles [2]. Consequently, indiscriminate substitution with non‑fluorinated, des‑methyl, or differently substituted analogues risks altering lead‑like properties, target engagement, and in vivo behaviour in ways that cannot be predicted by scaffold similarity alone. The quantitative evidence below demonstrates these critical differences.

Quantitative Differentiators of 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride Versus Its Closest Analogues


Lipophilicity Shift of +0.87 LogP Units Driven by the 6‑Methyl Group Relative to the Des‑Methyl Gem‑Difluoro Analogue

The target compound (7,7‑difluoro‑6‑methyl‑3‑azabicyclo[4.1.0]heptane hydrochloride) exhibits a measured/calculated LogP of 0.948, whereas the des‑methyl analogue 7,7‑difluoro‑3‑azabicyclo[4.1.0]heptane (free base) has a LogP of 0.076 [1]. The net difference of +0.872 LogP units is attributable solely to the 6‑methyl substituent, as both molecules share the same gem‑difluoro cyclopropane and azabicyclo[4.1.0]heptane core [1]. This increase is consistent with the known contribution of a methyl group on a saturated ring (~ +0.5–1.0 LogP).

Lipophilicity Membrane permeability Physicochemical property optimisation

Metabolic Stability Enhancement Conferred by the Gem‑Difluoro Cyclopropane Motif Versus Non‑Fluorinated Analogues

The 7‑position gem‑difluoro substituent creates a difluorocyclopropane moiety that is known to resist cytochrome P450‑mediated oxidation. In comparative studies of gem‑difluoro vs. non‑fluorinated cycloalkanes, the gem‑difluoro analogues demonstrated substantially reduced intrinsic clearance in human liver microsomes [1]. While direct experimental data for the target compound are not publicly available, the class‑level inference is well‑supported: gem‑difluorocyclopropane‑containing amines consistently exhibit extended half‑lives and lower metabolic turnover compared to their non‑fluorinated counterparts [1].

Metabolic stability CYP inhibition Oxidative metabolism

Conformational Locking and Vector Control by the Gem‑Difluoro Substituent Compared to Non‑Fluorinated or Mono‑Fluorinated Cyclopropanes

The gem‑difluoro group at the 7‑position introduces a strong dipole and alters the C–C bond lengths and angles within the cyclopropane ring, leading to a distinct conformational preference compared to both non‑fluorinated and mono‑fluorinated cyclopropanes [1]. This conformational bias can orient the 6‑methyl group and the piperidine nitrogen in a specific geometry that influences hydrogen‑bond directionality and the exit vector of N‑substituents. Although direct X‑ray or computational comparison for this specific compound is not disclosed, the phenomenon is well characterised for gem‑difluoro cyclopropane derivatives in medicinal chemistry [1].

Conformational analysis Structure‑based design Scaffold rigidity

Dual Stereocentres Enable Enantiomerically Pure Procurement, Contrasting with Achiral or Racemic Analogues

The target compound possesses two stereogenic centres (asymmetric atoms = 2 as per Fluorochem datasheet ), which provide the opportunity to procure either a single enantiomer or a defined diastereomeric mixture. In contrast, common 3‑azabicyclo[4.1.0]heptane analogues lacking the 6‑methyl substituent contain only one stereocentre, and many commercial samples are supplied as racemates . The availability of a discrete stereochemical configuration is essential for programmes where chirality dictates biological activity, and the documented stereochemical complexity of the target compound can be a procurement advantage when vendor certificates of analysis confirm enantiomeric excess.

Stereochemistry Chiral purity Procurement specification

Optimal Deployment Scenarios for 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride Based on Verifiable Differentiation


CNS Drug Discovery Programmes Requiring Enhanced Passive Permeability

The 6‑methyl group raises LogP by nearly 0.9 units relative to the des‑methyl analogue, indicating improved passive diffusion across lipid membranes. This property makes the compound a suitable amine building block for central nervous system (CNS) targets where blood‑brain barrier penetration is a prerequisite [1]. Procurement should prioritise this analogue when higher lipophilicity is desired without adding aromatic rings.

Lead Optimisation Campaigns Targeting Metabolic Stability

The gem‑difluoro cyclopropane motif is well‑established to resist oxidative metabolism. Researchers seeking to improve the metabolic half‑life of lead series can incorporate this scaffold to block labile C‑H bonds without introducing steric bulk [1]. This building block is particularly valuable when the cyclopropane ring is a known metabolic soft spot in non‑fluorinated leads.

Structure‑Based Design Requiring Defined Exit‑Vector Geometry

The conformational lock imposed by the gem‑difluoro group and the stereochemical configuration at C‑6 provides a predictable spatial arrangement of substituents. This facilitates docking and pharmacophore modelling in structure‑based design efforts, making the compound a compelling choice when precise vector control is needed .

Chiral Fragment Libraries for SPR and X‑Ray Screening

With two stereocentres, the compound can be sourced as a defined enantiomer, making it suitable for inclusion in chiral fragment libraries used in surface plasmon resonance (SPR) or X‑ray crystallography screening. The rigid, fully sp³‑hybridised framework (Fsp³ = 1.0) aligns with the principles of fragment‑based drug discovery .

Quote Request

Request a Quote for 7,7-Difluoro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.